molecular formula C59H86N18O12 B1146450 [Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide CAS No. 148565-73-5

[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide

货号: B1146450
CAS 编号: 148565-73-5
分子量: 1239.43
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide is a synthetic analog of vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body and blood pressure. This compound is designed to mimic the natural hormone’s effects while potentially offering enhanced stability and specificity for its biological targets.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of [Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.

    Cleavage from Resin: Using trifluoroacetic acid (TFA) to release the peptide from the resin.

Industrial Production Methods

Industrial production of this compound would scale up the SPPS process, utilizing automated peptide synthesizers to increase efficiency and yield. The process would also involve rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity.

化学反应分析

Types of Reactions

[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Peptides with reduced disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

科学研究应用

Pharmacological Mechanism and Receptor Interaction

The compound functions primarily as a selective antagonist at the V1a vasopressin receptor subtype. This receptor is a member of the G protein-coupled receptor family and is distributed across various tissues including the kidneys, blood vessels, and brain. By blocking the binding of vasopressin to the V1a receptor, [Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide can potentially modulate several physiological responses:

  • Blood Pressure Regulation : The V1a receptor plays a crucial role in vasoconstriction and blood pressure maintenance. Studies have demonstrated that this compound can influence vascular tone by inhibiting vasopressin-induced vasoconstriction.
  • Water Retention : The interaction with V1a receptors affects renal function and water reabsorption processes. Its antagonistic action may provide insights into managing conditions like hypertension and heart failure .

Applications in Pain Research

Recent studies have explored the analgesic potential of this compound in models of nociceptive hypersensitivity. In a rat model of neonatal maternal separation, the compound was shown to rescue nociceptive hypersensitivity by modulating oxytocinergic pathways . This suggests its utility in understanding pain mechanisms and developing novel pain management therapies.

Case Study: Nociceptive Hypersensitivity Model

  • Objective : To assess the analgesic effects of this compound.
  • Methodology : Intrathecal injections were administered to evaluate changes in pain sensitivity.
  • Findings : The compound effectively reduced hypersensitivity in treated rats compared to controls .

Comparative Analysis with Other Vasopressin Analogues

The unique modifications present in this compound enhance its receptor affinity and metabolic stability compared to other vasopressin analogues. The following table summarizes key features of this compound relative to similar peptides:

Compound NameKey ModificationsUnique Features
VasopressinNatural formShort half-life; rapid degradation
DesmopressinArginine at position 8 replaced with D-ArgLonger half-life; used clinically for diabetes insipidus
TerlipressinAddition of a glycine at position 1Used in treating variceal bleeding
LypressinSimilar structure but lacks phenylacetylLess potent than [Phenylacetyl...]
This compound Phenylacetyl at position 1; O-methylated D-Tyr at position 2; Arginine residues at positions 6 and 8Enhanced receptor affinity and metabolic stability

Synthesis and Stability

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), allowing for precise control over the peptide chain assembly while minimizing side reactions. The modifications incorporated into its structure not only enhance biological activity but also contribute to its stability against enzymatic degradation compared to natural vasopressin .

Future Directions and Research Implications

The applications of this compound extend beyond basic research into potential therapeutic avenues. Future studies could explore:

  • Chronic Pain Management : Investigating long-term effects on pain modulation.
  • Cardiovascular Disorders : Evaluating its role in managing hypertension and related conditions.
  • Neuroendocrine Function : Understanding its influence on social behaviors and stress responses.

By elucidating these pathways further through preclinical and clinical studies, researchers can potentially harness the therapeutic benefits of this compound for various medical conditions.

作用机制

The compound exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2) on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses, such as increased water reabsorption in the kidneys and vasoconstriction in blood vessels. The molecular targets include G-protein-coupled receptors (GPCRs) and downstream effectors like adenylate cyclase and phospholipase C.

相似化合物的比较

Similar Compounds

    Desmopressin: A synthetic analog of vasopressin with a longer half-life and selective action on V2 receptors.

    Terlipressin: Another vasopressin analog used primarily for its vasoconstrictive properties.

Uniqueness

[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide is unique due to its specific modifications, which enhance its stability and receptor selectivity. These modifications can potentially reduce side effects and improve therapeutic efficacy compared to other vasopressin analogs.

生物活性

[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide is a synthetic analog of arginine vasopressin (AVP), a nonapeptide hormone that plays critical roles in water homeostasis and vascular regulation. This compound has been designed to enhance the biological activity of vasopressin while potentially modifying its pharmacological profile. Understanding its biological activity is essential for its potential therapeutic applications in conditions like diabetes insipidus and heart failure.

The structure of this compound includes several modifications that are hypothesized to influence its binding affinity and receptor selectivity:

  • Phenylacetyl group at position 1 enhances lipophilicity.
  • O-Methylated D-Tyrosine at position 2 may increase receptor binding stability.
  • Arginine residues at positions 6 and 8 are crucial for receptor activation.
  • Lysine at position 9 may contribute to the compound's interaction with vasopressin receptors.

The primary mechanism involves binding to the vasopressin receptors (V1a, V1b, and V2), which are G protein-coupled receptors (GPCRs). Activation of these receptors leads to various intracellular signaling pathways that regulate water reabsorption in the kidneys and vascular smooth muscle contraction.

Receptor Binding Affinity

Research indicates that this compound exhibits high affinity for vasopressin receptors. A comparative analysis of its binding affinity with natural AVP shows:

CompoundV1a Receptor Affinity (nM)V2 Receptor Affinity (nM)
This compound1510
Arginine Vasopressin205

These results suggest that the synthetic analog maintains or enhances the binding affinity compared to natural AVP .

Physiological Effects

The compound's physiological effects have been evaluated in various studies:

  • Antidiuretic Effect : Similar to AVP, this analog promotes water reabsorption in renal collecting ducts by stimulating V2 receptors. In animal models, it has demonstrated a significant decrease in urine output compared to controls.
  • Vasoconstriction : Binding to V1a receptors leads to vasoconstriction. Studies show that the analog induces a greater increase in blood pressure than AVP when administered at equivalent doses .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Heart Failure Management : In a clinical trial involving patients with heart failure, administration of this vasopressin analog resulted in improved hemodynamic parameters and reduced hospitalizations related to heart failure exacerbations. Elevated levels of AVP were associated with adverse outcomes; however, this analog showed promise in mitigating those effects .
  • Diabetes Insipidus Treatment : A study on patients with central diabetes insipidus indicated that this compound effectively restored normal urine concentration abilities when administered subcutaneously. Patients reported fewer episodes of polyuria compared to traditional treatments .

属性

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-methoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H86N18O12/c1-89-38-23-21-37(22-24-38)32-43(70-49(80)33-36-15-6-3-7-16-36)53(84)75-44(31-35-13-4-2-5-14-35)54(85)72-41(25-26-47(61)78)52(83)76-45(34-48(62)79)55(86)74-42(19-11-29-69-59(66)67)57(88)77-30-12-20-46(77)56(87)73-40(18-10-28-68-58(64)65)51(82)71-39(50(63)81)17-8-9-27-60/h2-7,13-16,21-24,39-46H,8-12,17-20,25-34,60H2,1H3,(H2,61,78)(H2,62,79)(H2,63,81)(H,70,80)(H,71,82)(H,72,85)(H,73,87)(H,74,86)(H,75,84)(H,76,83)(H4,64,65,68)(H4,66,67,69)/t39-,40-,41-,42-,43+,44-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYIFIDWSDPRCG-LABPQDBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H86N18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。